![molecular formula C15H11Cl2N5O4 B213613 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE](/img/structure/B213613.png)
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including a pyrazole ring, a pyridine ring, and a furan ring, each contributing to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3-nitro-5-methyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced by reacting the pyrazole derivative with 5-chloro-2-pyridinecarboxylic acid or its derivatives in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Formation of the Furan Ring: The furan ring is formed by cyclization reactions involving suitable precursors, such as furfural or its derivatives, under acidic or basic conditions.
Final Coupling: The final step involves coupling the pyrazole-pyridine intermediate with the furan derivative using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group and the furan ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chloro groups in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Tin(II) chloride, catalytic hydrogenation.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Oxidation Products: Oxidized derivatives of the furan and pyrazole rings.
Reduction Products: Amino derivatives of the pyrazole ring.
Substitution Products: Substituted derivatives with various nucleophiles.
Scientific Research Applications
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Agricultural Chemistry: It may be explored as a potential agrochemical for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit key enzymes involved in microbial growth, leading to its antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-({4-chloro-3-nitro-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)-2-furamide: Similar structure but lacks the methyl group on the pyrazole ring.
5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(2-pyridinyl)-2-furamide: Similar structure but lacks the chloro group on the pyridine ring.
5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)-2-thiopheneamide: Similar structure but has a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups, along with the furan ring, makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C15H11Cl2N5O4 |
|---|---|
Molecular Weight |
396.2 g/mol |
IUPAC Name |
5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-(5-chloropyridin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C15H11Cl2N5O4/c1-8-13(17)14(22(24)25)20-21(8)7-10-3-4-11(26-10)15(23)19-12-5-2-9(16)6-18-12/h2-6H,7H2,1H3,(H,18,19,23) |
InChI Key |
PLKHKTFQFWROPM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE](/img/structure/B213533.png)
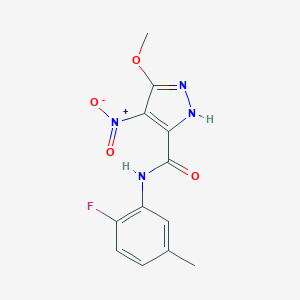
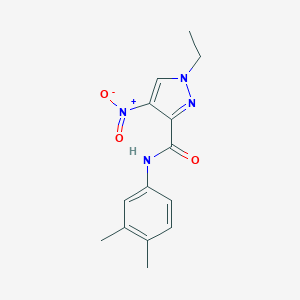
![4-BROMO-1,3-DIMETHYL-N-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B213537.png)

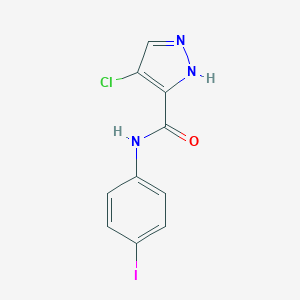
![N-(4-chlorophenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213541.png)

![4-bromo-1,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B213544.png)

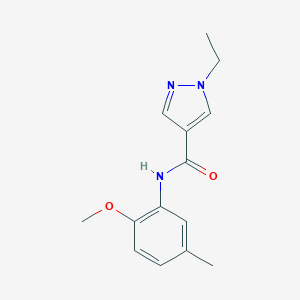
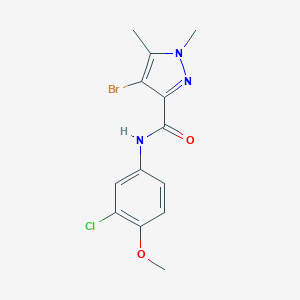
![5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE](/img/structure/B213550.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B213551.png)
